

Development of fluorescent probes using 1-Hydroxyisoquinoline-7-boronic acid

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Compound of Interest

Compound Name: *1-Hydroxyisoquinoline-7-boronic acid*
Cat. No.: *B8187524*

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Application Note: Development & Utilization of Fluorescent Probes Based on **1-Hydroxyisoquinoline-7-boronic Acid (1-HIQBA)**

Executive Summary

This guide details the development, synthesis, and application of **1-Hydroxyisoquinoline-7-boronic acid (1-HIQBA)** as a versatile fluorogenic scaffold.[1] Unlike simple phenylboronic acid probes, the 1-hydroxyisoquinoline core (predominantly existing as the isoquinolin-1-one tautomer) provides a robust fluorophore with favorable quantum yield and water solubility.[1]

This scaffold exhibits dual-functionality:

- Reversible Saccharide Sensing: Through boronate ester formation with 1,2- or 1,3-diols (e.g., Glucose, Fructose).[2]
- Irreversible ROS/RNS Detection: Through oxidative cleavage of the boronic acid moiety to a phenol, yielding the highly fluorescent 1,7-dihydroxyisoquinoline.

Scientific Foundation & Mechanism[1]

The Scaffold Advantage

The 1-hydroxyisoquinoline core offers distinct advantages over traditional quinoline or coumarin scaffolds.[1] In aqueous solution, it exists in a tautomeric equilibrium favoring the lactam (2H-isoquinolin-1-one) form.[1] This structural feature imparts:

- Red-shifted Absorption: Compared to the parent isoquinoline, allowing excitation in the near-UV/blue region (330–360 nm) rather than deep UV.[1]
- Large Stokes Shift: Minimizing self-quenching and separating excitation from emission.[1]
- Hydrogen Bonding Handles: The lactam amide acts as a secondary recognition site, potentially enhancing specificity for substrates like sugars.

Mechanisms of Action

Mode A: Reversible Diol (Sugar) Sensing In this mode, the boronic acid group acts as a Lewis acid.[2][3][4] Upon binding to a diol (like glucose), it forms a cyclic boronate ester.[2][4] This complexation lowers the pKa of the boron center, facilitating the formation of the anionic boronate species.

- Signal Output: The formation of the anionic boronate typically suppresses Photoinduced Electron Transfer (PET) quenching or alters the Internal Charge Transfer (ICT) state, resulting in a fluorescence intensity change (typically "Turn-On" or ratiometric shift).

Mode B: Irreversible ROS/RNS Detection Reactive Oxygen Species (ROS) such as Hydrogen Peroxide (

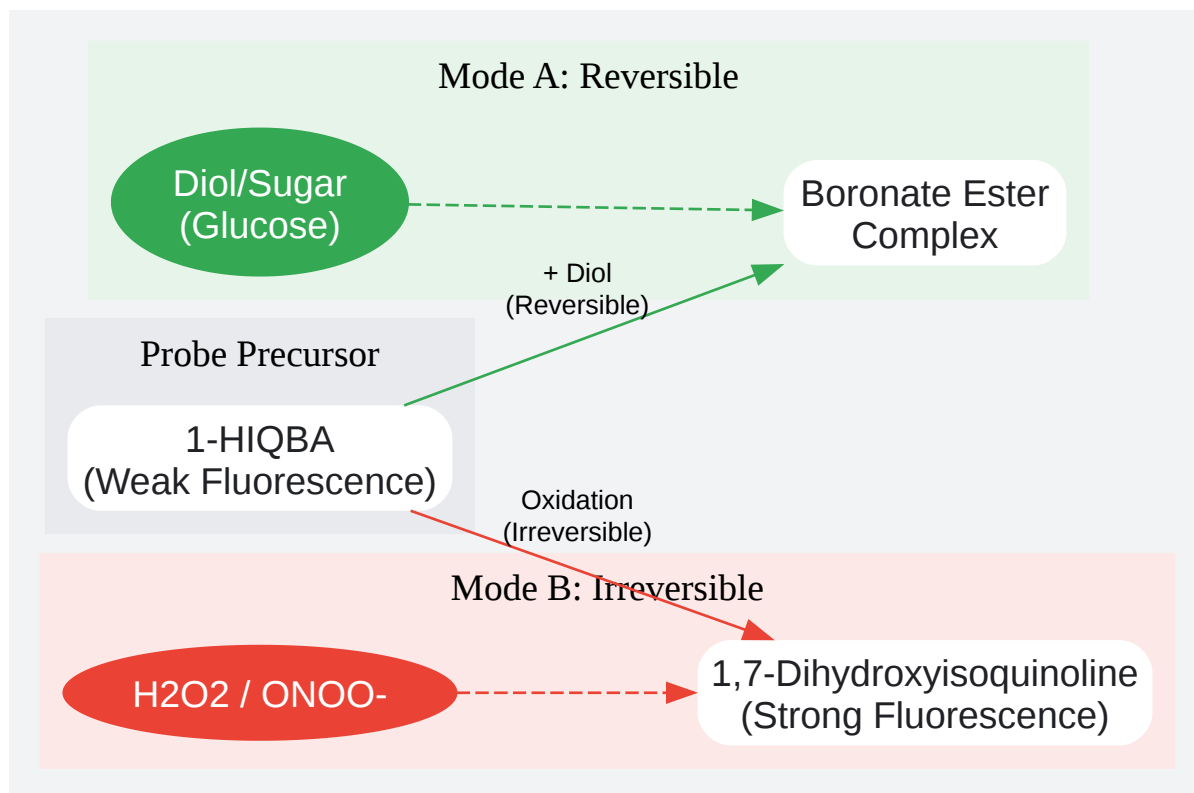
) and Peroxynitrite (

) rapidly oxidize the C-B bond.[1]

- Reaction:

[1]

- Signal Output: The conversion transforms the weakly fluorescent boronic acid precursor into the highly fluorescent 1,7-dihydroxyisoquinoline (or 7-hydroxyisoquinolin-1-one).[1] This restores the "push-pull" electronic system of the fluorophore.[1]



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Figure 1: Dual-mode mechanism of 1-HIQBA probes. Mode A involves reversible complexation with sugars; Mode B involves oxidative conversion by ROS.

Chemical Synthesis Protocol

Objective: Synthesis of **1-Hydroxyisoquinoline-7-boronic acid** from 7-bromo-1-hydroxyisoquinoline.

Reagents:

- Starting Material: 7-Bromo-1-hydroxyisoquinoline (CAS: 223673-45-6)[1]
- Boron Source: Bis(pinacolato)diboron ([1])
- Catalyst: [1]

- Base: Potassium Acetate (KOAc)[1]
- Solvent: 1,4-Dioxane (anhydrous)[1]

Step-by-Step Methodology:

- Reaction Setup:
 - In a flame-dried Schlenk flask, dissolve 7-Bromo-1-hydroxyisoquinoline (1.0 eq, 2.0 mmol) in anhydrous 1,4-dioxane (10 mL).
 - Add Bis(pinacolato)diboron (1.2 eq, 2.4 mmol) and KOAc (3.0 eq, 6.0 mmol).
 - Degas the mixture with Nitrogen () for 15 minutes.[1]
 - Add (0.05 eq) quickly under flow.[1]
- Coupling (Miyaura Borylation):
 - Heat the mixture to 90°C and stir for 12–16 hours.
 - Monitoring: Check reaction progress via TLC (Eluent: 5% MeOH in DCM).[1] The product (pinacol ester) will be less polar than the starting bromide.[1]
- Workup:
 - Cool to room temperature.[1] Filter through a celite pad to remove palladium residues.[1]
 - Concentrate the filtrate under reduced pressure.[1]
 - Purification: Flash column chromatography (Silica gel, DCM/MeOH gradient). Isolate the pinacol ester intermediate.

- Hydrolysis (Optional but Recommended for Aqueous Solubility):
 - Dissolve the pinacol ester in Acetone/Water (4:1).[1]
 - Add Sodium Periodate (, 3.0 eq) and Ammonium Acetate (, 3.0 eq). Stir at RT for 24 hours.
 - Extract with Ethyl Acetate.[1] The free boronic acid (1-HIQBA) may precipitate or require reverse-phase purification (C18 Sep-Pak).[1]

Experimental Application Protocols

Protocol A: Detection of Peroxynitrite (ONOO-) / ROS

This protocol utilizes the "Turn-On" oxidative mechanism.[1]

Materials:

- Probe Stock: 10 mM 1-HIQBA in DMSO (Store at -20°C, protect from light).
- Buffer: 10 mM Phosphate Buffered Saline (PBS), pH 7.4.
- ROS Donors: SIN-1 (for ONOO-),
.[1]

Procedure:

- Preparation: Dilute the Probe Stock into PBS to a final concentration of 10 μ M.
- Incubation: Add the ROS donor (e.g., SIN-1, 0–50 μ M final conc).[1]
- Reaction Time: Incubate at 37°C for 30 minutes.
- Measurement:
 - Excitation: 340 nm

- Emission Scan: 400–600 nm (Peak expected ~480 nm).[1]
- Note: A blank sample (Probe only) is critical to establish baseline fluorescence.[1]

Protocol B: Saccharide Sensing (Glucose/Fructose)

This protocol utilizes the reversible binding mechanism.[2]

Procedure:

- Preparation: Prepare a 20 μ M solution of 1-HIQBA in Carbonate Buffer (pH 9.0) or PBS (pH 7.4).
 - Note: Higher pH (closer to the pKa of the boronic acid, ~8.0) often enhances sugar binding affinity.[1]
- Titration: Aliquot the probe solution into a 96-well black plate.
- Addition: Add increasing concentrations of D-Fructose or D-Glucose (0–100 mM).
- Readout: Measure fluorescence intensity immediately.
 - Excitation: 330 nm
 - Emission: 450 nm[1]
- Data Analysis: Plot
vs. [Sugar Concentration] to determine the binding constant (
).

Data Presentation & Troubleshooting

Comparison of Analytes

Analyte	Interaction Type	Response Time	Fluorescence Change	Reversibility
D-Fructose	Diol Complexation	Instant (< 1 min)	Intensity Modulation	Yes (Acid wash)
D-Glucose	Diol Complexation	Instant (< 1 min)	Intensity Modulation	Yes
	B-C Bond Oxidation	Slow (10-60 min)	Strong Turn-On	No
	B-C Bond Oxidation	Fast (< 5 min)	Strong Turn-On	No

Troubleshooting Guide

- Low Solubility: The 1-hydroxy group improves solubility compared to phenylboronic acids, but if precipitation occurs, add 0.1% Pluronic F-127 or maintain <1% DMSO in the final buffer.[1]
- High Background: Ensure the probe stock is fresh.[1] Spontaneous oxidation of the boronic acid to the phenol can occur upon long-term storage in air, leading to high background fluorescence.[1] Store under Argon.[1]
- Selectivity: Boronic acids bind Fructose > Glucose. To improve Glucose selectivity, consider using a bis-boronic acid derivative or conducting the assay at a specific pH (7.4 vs 9.0).[1]

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